molecular formula C15H17NO3S B3434518 Ethyl 2-amino-4-(2-methoxy-5-methylphenyl)thiophene-3-carboxylate CAS No. 952959-61-4

Ethyl 2-amino-4-(2-methoxy-5-methylphenyl)thiophene-3-carboxylate

Cat. No. B3434518
M. Wt: 291.4 g/mol
InChI Key: XPAAVVPWAYMCCI-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(2-methoxy-5-methylphenyl)thiophene-3-carboxylate (EMTTC) is a novel thiophene-based compound that has recently been developed for use in various scientific applications. It is a highly versatile compound that has a wide range of potential uses due to its unique structure and properties.

Scientific Research Applications

Ethyl 2-amino-4-(2-methoxy-5-methylphenyl)thiophene-3-carboxylate has been studied for its potential use in various scientific applications. It has been used in the synthesis of novel compounds, such as thiophene-based polymers and nanomaterials. It has also been used in the development of new catalysts, such as metal-organic frameworks (MOFs). Additionally, Ethyl 2-amino-4-(2-methoxy-5-methylphenyl)thiophene-3-carboxylate has been studied for its potential use in drug delivery systems and as an antimicrobial agent.

Mechanism Of Action

The mechanism of action of Ethyl 2-amino-4-(2-methoxy-5-methylphenyl)thiophene-3-carboxylate is not yet fully understood. However, it is believed that the compound has the ability to bind to certain receptors in the body, which may lead to a variety of biochemical and physiological effects. Additionally, Ethyl 2-amino-4-(2-methoxy-5-methylphenyl)thiophene-3-carboxylate has been shown to have antioxidant properties, which may be beneficial in certain applications.

Biochemical And Physiological Effects

Ethyl 2-amino-4-(2-methoxy-5-methylphenyl)thiophene-3-carboxylate has been studied for its potential use in various biomedical applications. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. Additionally, Ethyl 2-amino-4-(2-methoxy-5-methylphenyl)thiophene-3-carboxylate has been studied for its potential use in the treatment of neurological disorders and as an antidepressant.

Advantages And Limitations For Lab Experiments

Ethyl 2-amino-4-(2-methoxy-5-methylphenyl)thiophene-3-carboxylate has several advantages for use in laboratory experiments. It is a highly versatile compound that can be used in the synthesis of a variety of compounds. Additionally, it is relatively inexpensive and easy to synthesize. However, there are some limitations to using Ethyl 2-amino-4-(2-methoxy-5-methylphenyl)thiophene-3-carboxylate in laboratory experiments. For example, the compound is highly unstable and must be stored at low temperatures to prevent degradation. Additionally, the compound is not water-soluble, which can limit its use in certain applications.

Future Directions

There are several potential future directions for the use of Ethyl 2-amino-4-(2-methoxy-5-methylphenyl)thiophene-3-carboxylate. For example, further research could be conducted to explore the compound’s potential use in drug delivery systems and as an antimicrobial agent. Additionally, more research could be conducted to better understand the compound’s mechanism of action and its potential use in the treatment of neurological disorders and as an antidepressant. Furthermore, further research could be conducted to explore the use of Ethyl 2-amino-4-(2-methoxy-5-methylphenyl)thiophene-3-carboxylate in the synthesis of novel compounds, such as thiophene-based polymers and nanomaterials. Finally, additional research could be conducted to investigate the potential use of Ethyl 2-amino-4-(2-methoxy-5-methylphenyl)thiophene-3-carboxylate in the development of new catalysts, such as metal-organic frameworks (MOFs).

properties

IUPAC Name

ethyl 2-amino-4-(2-methoxy-5-methylphenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-4-19-15(17)13-11(8-20-14(13)16)10-7-9(2)5-6-12(10)18-3/h5-8H,4,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPAAVVPWAYMCCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=C(C=CC(=C2)C)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701166856
Record name Ethyl 2-amino-4-(2-methoxy-5-methylphenyl)-3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701166856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-4-(2-methoxy-5-methylphenyl)thiophene-3-carboxylate

CAS RN

952959-61-4
Record name Ethyl 2-amino-4-(2-methoxy-5-methylphenyl)-3-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952959-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-amino-4-(2-methoxy-5-methylphenyl)-3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701166856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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